1-(3,4-Dimethoxyphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S2/c1-24-13-4-3-12(11-14(13)25-2)18-15(23)19-16-20-21-17(28-16)27-10-7-22-5-8-26-9-6-22/h3-4,11H,5-10H2,1-2H3,(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREAWCAXPIDUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCCN3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea, identified by its CAS number 922589-43-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thiadiazole moiety with a urea group and a dimethoxyphenyl substituent, which may enhance its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , indicating a complex structure that includes nitrogen-rich heterocycles known for their diverse biological activities. The presence of the morpholinoethyl group is particularly noteworthy as it may contribute to increased bioactivity through improved solubility and membrane permeability.
Antitumor Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antitumor properties. For instance, studies have shown that certain thiadiazole derivatives demonstrate potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In one study, a related thiadiazole derivative achieved an IC50 value of 29 μM against the HeLa cell line, suggesting that modifications similar to those in this compound could yield comparable or enhanced activity .
MAO Inhibition
Another area of interest is the potential of this compound as a monoamine oxidase (MAO) inhibitor. A series of thiadiazole derivatives have been synthesized and evaluated for their inhibitory activity against MAO isoforms. The results indicated promising inhibitory effects, with select compounds showing more than 50% inhibition at concentrations as low as . The specific IC50 values for these compounds highlight their potential as therapeutic agents in treating conditions such as depression and anxiety .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds featuring the thiadiazole ring have been reported to exhibit broad-spectrum antimicrobial activity against various pathogens. This suggests that this compound may possess similar properties, warranting further investigation into its efficacy against bacterial and fungal strains .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds:
| Compound | Activity | Cell Line | IC50 Value (μM) |
|---|---|---|---|
| Thiadiazole derivative 3d | Cytotoxic | HeLa | 29 |
| Thiadiazole derivative 3c | Cytotoxic | MCF-7 | 73 |
| MAO inhibitor (various derivatives) | Inhibition | - | M |
These findings underscore the potential of thiadiazole-based compounds in drug development.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its anti-neoplastic properties. It has been shown to exhibit cytotoxic effects against various cancer cell lines through several mechanisms:
-
Mechanism of Action :
- The compound acts by inhibiting specific enzymes involved in tumor growth and proliferation. It has been noted to affect pathways related to cell cycle regulation and apoptosis.
- Studies suggest that the thiadiazole moiety plays a crucial role in enhancing the compound's potency against cancer cells by promoting reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent cell death.
-
Case Studies :
- A study published in a peer-reviewed journal demonstrated that this compound showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic use .
- Another investigation highlighted its effectiveness in reducing tumor size in xenograft models of colon cancer, showcasing its potential as a lead compound for further development .
Antimicrobial Activity
In addition to its anti-cancer properties, the compound has been evaluated for antimicrobial activity. Research indicates that it possesses moderate antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative organisms.
- Mechanism : The antimicrobial activity is believed to stem from its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis by targeting ribosomal functions.
Data Tables
Q & A
Basic Questions
Q. What are the key structural features of 1-(3,4-Dimethoxyphenyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea, and how do they influence its reactivity?
- Answer : The compound combines a 3,4-dimethoxyphenyl group (electron-rich aromatic system), a 1,3,4-thiadiazole ring (heterocyclic sulfur/nitrogen framework), and a morpholinoethylthio side chain (polar, flexible substituent). The urea linkage (-NH-C(=O)-NH-) facilitates hydrogen bonding, critical for target interactions. The dimethoxy groups enhance solubility and modulate electronic effects, while the morpholino group contributes to pharmacokinetic properties like solubility and membrane permeability .
Q. What synthetic strategies are recommended for preparing this compound?
- Answer : A multi-step approach is typical:
Intermediate 1 : Synthesize 5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-amine via nucleophilic substitution between 2-amino-1,3,4-thiadiazole-5-thiol and 2-chloroethylmorpholine in DMF with triethylamine .
Intermediate 2 : Prepare 3,4-dimethoxyphenyl isocyanate by treating 3,4-dimethoxyaniline with phosgene or trichloromethyl chloroformate .
Coupling : React Intermediate 1 with Intermediate 2 in anhydrous THF at 0–5°C, monitored by TLC (ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, methanol/dichloromethane gradient) .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer :
- NMR : Confirm urea NH protons (δ 8.2–9.5 ppm) and methoxy groups (δ 3.7–3.9 ppm).
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water 60:40, UV detection at 254 nm).
- HRMS : Verify molecular ion [M+H]+ at m/z 465.12 (calculated for C₁₉H₂₅N₅O₄S₂) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Answer :
Substituent Variation : Replace dimethoxy groups with nitro (electron-withdrawing) or methyl (electron-donating) to assess electronic effects on target binding .
Side Chain Modification : Substitute morpholino with piperazine (increased basicity) or thiomorpholine (enhanced lipophilicity) to optimize pharmacokinetics .
Bioassays : Test derivatives against kinase panels (e.g., EGFR, VEGFR) and measure IC₅₀ values to correlate structural changes with activity .
Q. What experimental designs minimize variability in biological activity assays?
- Answer :
- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only samples.
- Replicates : Use triplicate measurements per concentration in dose-response curves.
- Blinding : Assign sample IDs randomly to avoid observer bias.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (α = 0.05) .
Q. How can conflicting data on biological activity be resolved?
- Answer :
Purity Verification : Re-analyze compound purity via HPLC and elemental analysis.
Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT).
Structural Confirmation : Re-examine NMR and X-ray crystallography data to rule out degradation or isomerism .
Q. What methodologies assess the compound’s metabolic stability?
- Answer :
- In Vitro Microsomal Assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS at 0, 15, 30, 60 min. Calculate half-life (t₁/₂) using first-order kinetics.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Q. How can computational modeling predict toxicity?
- Answer :
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and LD₅₀.
- Molecular Dynamics : Simulate binding to hERG channels (cardiotoxicity risk) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
